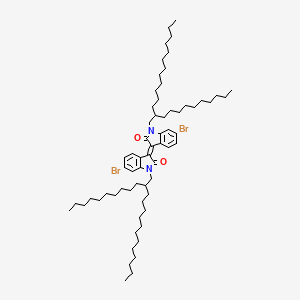
6,6'-Dibromo-1,1'-bis(2-decyltetradecyl)isoindigo
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)isoindigo involves several steps. The starting materials typically include isoindigo derivatives and brominating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the bromination process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)isoindigo undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.
Common reagents used in these reactions include brominating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)isoindigo has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and mechanisms of action.
Industry: It is used in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)isoindigo involves its interaction with specific molecular targets and pathways. The bromine atoms and the isoindigo core play crucial roles in its chemical reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)isoindigo can be compared with other isoindigo derivatives and brominated organic compounds. Similar compounds include:
- 6,6’-Dibromo-1,1’-bis(2-octyldodecyl)isoindigo
- 6,6’-Dibromo-1,1’-bis(2-hexylundecyl)isoindigo
- 6,6’-Dibromo-1,1’-bis(2-hexyldecyl)isoindigo
These compounds share similar structural features but differ in the length and branching of the alkyl chains. The unique properties of 6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)isoindigo, such as its specific alkyl chain length, contribute to its distinct chemical and biological activities .
属性
IUPAC Name |
(3E)-6-bromo-3-[6-bromo-1-(2-decyltetradecyl)-2-oxoindol-3-ylidene]-1-(2-decyltetradecyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H104Br2N2O2/c1-5-9-13-17-21-25-27-31-35-39-43-53(41-37-33-29-23-19-15-11-7-3)51-67-59-49-55(65)45-47-57(59)61(63(67)69)62-58-48-46-56(66)50-60(58)68(64(62)70)52-54(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h45-50,53-54H,5-44,51-52H2,1-4H3/b62-61+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMMSQLECORHND-AIDPXTNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H104Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Methyl-2-{1-methylpyrazolo[3,4-b]pyridin-6-yl}hydrazine](/img/structure/B8208621.png)
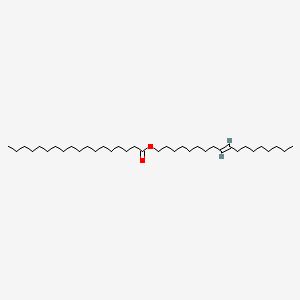
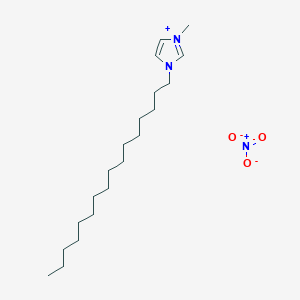
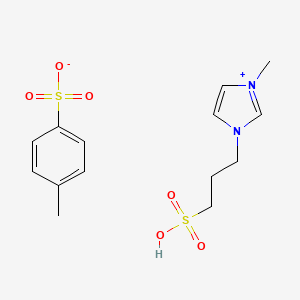
![(6E)-2-tert-butyl-6-[hydroxy(methoxy)methylidene]-4-methylthieno[2,3-d]pyrimidin-5-one](/img/structure/B8208671.png)
![N-[1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]ethyl]-2-chloropropanamide](/img/structure/B8208678.png)
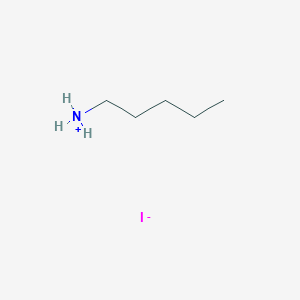
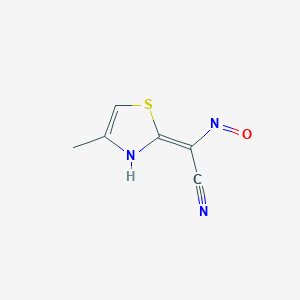
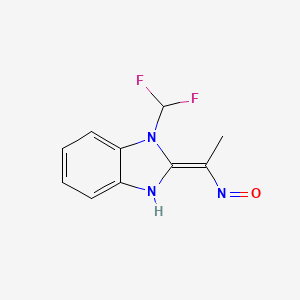
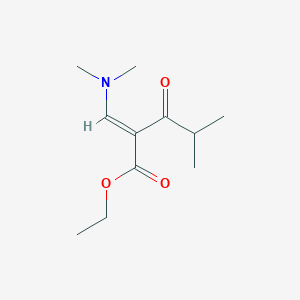
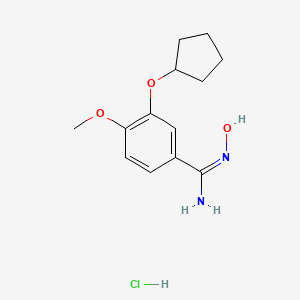
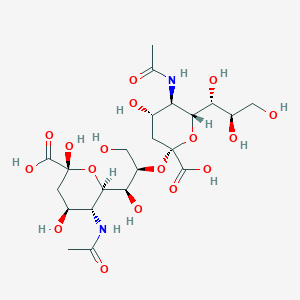
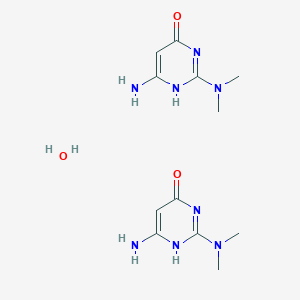
![Sodium [(S)-Propylenediamine-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B8208716.png)
